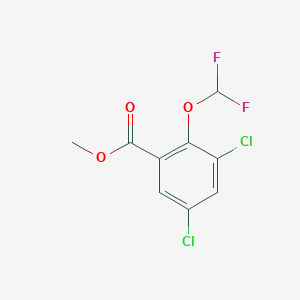

Methyl 3,5-dichloro-2-(difluoromethoxy)benzoate

Description

Methyl 3,5-dichloro-2-(difluoromethoxy)benzoate (CAS 1804885-18-4, C₁₀H₈Cl₂F₂O₃) is a halogenated benzoate ester featuring two chlorine atoms at the 3- and 5-positions of the benzene ring and a difluoromethoxy group at the 2-position. This compound is synthesized under stringent conditions to achieve high purity (≥98%) and is primarily utilized as a pharmaceutical intermediate for active pharmaceutical ingredients (APIs) . Its structural complexity, including electron-withdrawing substituents, enhances metabolic stability and reactivity in synthetic pathways.

Properties

IUPAC Name |

methyl 3,5-dichloro-2-(difluoromethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2F2O3/c1-15-8(14)5-2-4(10)3-6(11)7(5)16-9(12)13/h2-3,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAQSSKJJWZAJAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Cl)Cl)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the difluoromethylation of a suitable precursor, followed by chlorination at specific positions on the benzene ring . The reaction conditions typically involve the use of difluoromethylation reagents and chlorinating agents under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dichloro-2-(difluoromethoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where one or more substituents on the benzene ring are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl 3,5-dichloro-2-(difluoromethoxy)benzoate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Medicine: Research explores its potential therapeutic applications and its role in drug development.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of methyl 3,5-dichloro-2-(difluoromethoxy)benzoate involves its interaction with specific molecular targets and pathways. As a herbicide, it inhibits key enzymes involved in plant growth, leading to the suppression of weed proliferation. The compound’s difluoromethoxy group plays a crucial role in its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations in Halogenated Benzoates

Methyl 4-Chloro-2-(Difluoromethoxy)benzoate (CAS 639826-30-5)

- Structure : Differs in the position of chlorine (4-Cl vs. 3,5-Cl) on the aromatic ring.

- Storage at 0–6°C suggests thermal instability, which may contrast with the target compound’s stability .

Ethyl 3,5-Dichloro-2-(Difluoromethoxy)phenylacetate (CAS 1807178-53-5)

- Structure : Ethyl ester variant with identical halogen and difluoromethoxy substituents.

- Properties : The ethyl group increases molecular weight (299.10 vs. 285.07) and lipophilicity, which may prolong half-life in biological systems. This makes it a candidate for prodrug formulations .

- Synthesis : Similar pathways to the methyl ester but with altered esterification reagents.

Functional Group Modifications

Methyl 2-Chloro-4-Fluorophenylacetate (CAS 214262-88-1)

- Structure : Replaces the difluoromethoxy group with a fluorine atom and relocates chlorine.

- The fluorine at the 4-position may enhance bioavailability .

- Applications : Used in pesticide synthesis, as seen in related sulfonylurea herbicides (e.g., metsulfuron-methyl) .

3,5-Dichloro-4-Fluoro-2-Hydroxybenzoic Acid (CAS 189283-53-2)

- Structure : Hydroxyl group replaces the ester and difluoromethoxy substituents.

- Properties : The free carboxylic acid increases acidity (pKa ~2–3) compared to the ester, making it unsuitable for lipid bilayer penetration. This limits its use as an API intermediate but favors applications in corrosion inhibitors or dyes .

Complex Derivatives in Agrochemicals

Primisulfuron-Methyl

- Structure : Incorporates a sulfamoyl group and pyrimidine ring alongside the benzoate core.

- Properties : The sulfonylurea moiety enables herbicidal activity by inhibiting acetolactate synthase (ALS) in plants. This contrasts with the target compound, which lacks pesticidal functional groups .

- Applications : Widely used in crop protection, unlike the target compound’s pharmaceutical focus .

Research Findings and Implications

- Metabolic Stability : The difluoromethoxy group in the target compound enhances resistance to oxidative degradation compared to methoxy or hydroxy analogs, as seen in pantoprazole synthesis .

- Synthetic Challenges : Multi-step synthesis involving halogenation and esterification (similar to ’s triazine derivatives) is required to achieve the target compound’s purity .

- Toxicity Considerations : While alkyl benzoates like methyl benzoate exhibit low acute toxicity (LD₅₀ >2,000 mg/kg in rats), the addition of halogens in the target compound may increase environmental persistence and necessitate specialized handling .

Biological Activity

Methyl 3,5-dichloro-2-(difluoromethoxy)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C10H8Cl2F2O3. The presence of chlorine and fluorine atoms contributes to its unique chemical properties, enhancing lipophilicity and metabolic stability. These characteristics make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors in biological systems. The difluoromethoxy group enhances the compound's ability to form covalent bonds with target molecules, potentially leading to the inhibition or activation of specific biochemical pathways.

Key Mechanisms:

- Enzyme Interaction: The compound may alter enzyme activity, impacting metabolic pathways.

- Receptor Binding: It may bind to receptors, influencing cellular signaling processes.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines, including neuroblastoma and glioblastoma.

Table 1: Cytotoxicity Data

| Compound | Cell Line | LC50 (nM) |

|---|---|---|

| This compound | U87 | 200 ± 60 |

| Methyl 3,5-dichloro-2-methoxybenzoate | U87 | >3000 |

The above data shows that this compound is significantly more effective than its methoxy counterpart in inhibiting glioblastoma cell growth .

Case Studies

- In Vitro Studies : A study evaluated the cytotoxicity of this compound in several cancer cell lines using a trypan blue exclusion assay. The results indicated that this compound effectively reduced cell viability at low concentrations compared to standard chemotherapeutic agents .

- Combination Therapies : Research has explored the potential of combining this compound with radiation therapy. In experiments involving glioblastoma cells, it was found that this combination increased cell death rates significantly compared to either treatment alone .

Applications in Medicine

Due to its promising biological activity, this compound is being investigated as a potential lead compound for drug development. Its unique chemical structure allows for modifications that could enhance its efficacy and reduce toxicity in therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.